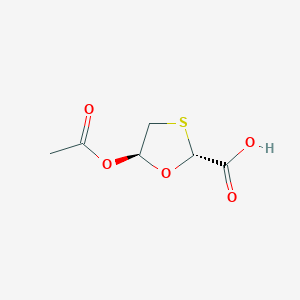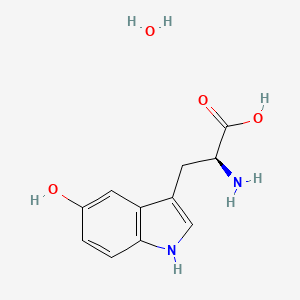
柠檬酸镁九水合物
描述
Magnesium citrate nonahydrate is a compound with the molecular formula C12H28Mg3O23 . It is a salt of magnesium and citric acid and is used in various applications, including as a laxative to treat constipation .
Synthesis Analysis
Magnesium citrate nonahydrate can be synthesized from waste bitterns via crystallization and spray drying techniques . The process involves dehydration of MCN to magnesium citrate at about 150 °C, decomposition into itaconic acid magnesium and MgO at about 300 °C, and further decomposition into carbon, MgO, and CH4 at around 500 °C .Molecular Structure Analysis
The molecular weight of Magnesium citrate nonahydrate is 613.25 g/mol . Its IUPAC name is trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;nonahydrate .Chemical Reactions Analysis
The pyrolysis mechanism of Magnesium citrate nonahydrate involves several stages: dehydration to magnesium citrate at about 150 °C, decomposition into itaconic acid magnesium and MgO at about 300 °C, and further decomposition into carbon, MgO, and CH4 at around 500 °C .Physical And Chemical Properties Analysis
Magnesium citrate nonahydrate is a white crystalline powder that is slightly soluble in water . It has a hydrogen bond donor count of 11 and a hydrogen bond acceptor count of 23 .科学研究应用
Microbiology
Magnesium citrate nonahydrate is used in microbiology .
Waste Management
Magnesium citrate nonahydrate can be produced from waste bitterns, a byproduct of salt production . This process involves crystallization and spray drying techniques .
Pharmaceutical Industry
Magnesium citrate nonahydrate is widely utilized in the pharmaceutical sector . In addition to its role as a magnesium supplement, it has been ingested as an over-the-counter medicine to treat constipation . Selected studies have also proved its effectiveness in the relief of leg cramps and migraines .
Food and Beverage Industry
Magnesium citrate nonahydrate is used as an acidity regulator known as E number E345 in soft drinks . It also acts as a stabilizer .
Pyrolysis Research
The pyrolysis mechanism of magnesium citrate nonahydrate and the microstructural evolution during its pyrolysis were investigated . This research involved the analysis of C/MgO nanocomposite powders from MCN pyrolyzed in carbon embedded condition and flowing argon atmosphere .
Economic Feasibility Studies
The material and energy costs for the production of magnesium citrate nonahydrate were estimated based on technical data obtained from pilot trials . These costs were used to evaluate and compare the economic feasibility of both processes on a commercial scale .
安全和危害
Magnesium citrate is generally not a harmful substance, but care should be taken by consulting a healthcare professional if any adverse health problems are suspected or experienced . Extreme magnesium overdose can result in serious complications such as slow heart beat, low blood pressure, nausea, drowsiness, etc .
未来方向
Magnesium citrate nonahydrate has a wide range of applications in food, pharmaceutical, and other fields. As a common class of food additives and functional supplements with tremendous development potential and strong core competitiveness, particles with good powder characteristics and functionalization are becoming one of the primary directions in the evolution of citrate into the high-end market .
属性
IUPAC Name |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;nonahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Mg.9H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;9*1H2/q;;3*+2;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQJAGXFXWIEJE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.O.O.[Mg+2].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Mg3O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692932 | |
| Record name | Magnesium 2-hydroxypropane-1,2,3-tricarboxylate--water (3/2/9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium citrate nonahydrate | |
CAS RN |
153531-96-5 | |
| Record name | Magnesium citrate nonahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153531965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium 2-hydroxypropane-1,2,3-tricarboxylate--water (3/2/9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, magnesium salt, hydrate (2:3:9) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM CITRATE NONAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I10B9YK3MA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does the choice of Magnesium citrate nonahydrate as a precursor influence the properties of the resulting MgO nanoparticles for CO2 capture?
A1: While the provided abstracts don't delve into the specific outcomes of using Magnesium citrate nonahydrate, they highlight that the choice of organometallic precursors significantly impacts the CO2 capture behavior of the resulting MgO nanoparticles []. Factors like the decomposition temperature, residual carbon content, and morphology of the MgO nanoparticles, all influenced by the precursor, can affect their CO2 adsorption capacity and kinetics. Further research comparing Magnesium citrate nonahydrate to other precursors is needed to determine its specific advantages or disadvantages in this context.
Q2: Can you elaborate on the pyrolysis mechanism of Magnesium citrate nonahydrate and how it contributes to the microstructure of the MgO nanoparticles?
A2: Although one of the provided papers mentions the "Pyrolysis mechanism of magnesium citrate nonahydrate and microstructural evolution during the process" [], the abstract lacks specific details about the mechanism itself. Understanding the decomposition pathway, including intermediate products and their thermal stability, is crucial for controlling the final morphology and properties of the MgO nanoparticles. Further investigation into this pyrolysis mechanism would provide valuable insights into tailoring MgO nanoparticles for efficient CO2 capture.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)

![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)



![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)
